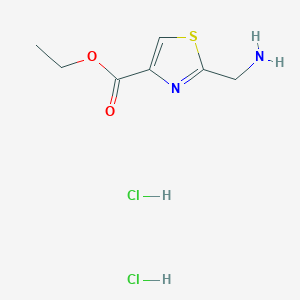

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride

Description

Chemical Identification and Nomenclature

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride exists in multiple documented forms with varying molecular specifications, reflecting the complexity of heterocyclic compound nomenclature and potential synthetic variations. The compound has been registered under several Chemical Abstracts Service numbers, including 1306603-28-0 and 1234423-98-3, indicating different salt forms or synthetic preparations. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately describes the structural components including the ethyl ester functionality at position 4 and the aminomethyl substituent at position 2 of the thiazole ring.

The molecular formula varies depending on the specific salt form, with documented variations including C7H12Cl2N2O2S and molecular weights ranging from 239.14 to 259.158 grams per mole. The Simplified Molecular Input Line Entry System notation for the compound is typically represented as Cl.Cl.CCOC(=O)C1=CSC(CN)=N1, which provides a standardized method for representing the molecular structure in computer databases and chemical information systems. The compound's structure features a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms, with the aminomethyl group providing a primary amine functionality that significantly influences the compound's reactivity and biological interactions.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H12Cl2N2O2S | |

| Molecular Weight | 259.158 g/mol | |

| Alternative Molecular Weight | 239.14 g/mol | |

| Storage Conditions | 2-8°C | |

| Purity | 95% | |

| Physical State | Crystalline solid |

The nomenclature of this compound reflects the systematic approach to naming heterocyclic compounds, where the thiazole ring serves as the parent structure, and substituents are named according to their position and chemical nature. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules associated with the base compound, typically through protonation of available nitrogen atoms. This salt formation is crucial for enhancing the compound's water solubility and chemical stability, making it more suitable for biological and pharmaceutical applications.

Positioning within Thiazole Chemistry

This compound occupies a distinctive position within the broader landscape of thiazole chemistry, representing a sophisticated derivative of the fundamental thiazole heterocycle. Thiazole itself is a five-membered heterocyclic compound containing both sulfur at position 1 and nitrogen at position 3, forming a planar aromatic system with significant pi-electron delocalization. The thiazole ring system exhibits notable aromaticity, as evidenced by proton nuclear magnetic resonance chemical shifts that appear between 7.27 and 8.77 parts per million, indicating substantial diamagnetic ring current effects characteristic of aromatic compounds.

The positioning of functional groups in this particular derivative follows established patterns of thiazole reactivity, where position 2 represents a site of high electron density suitable for nucleophilic substitution reactions, while position 4 provides an appropriate location for electron-withdrawing groups such as carboxylate esters. The calculated pi-electron density distribution in thiazole systems identifies position 5 as the primary site for electrophilic substitution, while the carbon-hydrogen bond at position 2 shows susceptibility to deprotonation reactions. This compound's structure strategically exploits these inherent reactivity patterns by incorporating an aminomethyl group at the electron-rich position 2 and a carboxylate ester at position 4.

Within the thiazole family, this compound belongs to the subclass of 2-aminothiazole derivatives, which are characterized by enhanced biological activity due to the presence of both nitrogen and sulfur heteroatoms. These heteroatoms play crucial roles in coordination chemistry and facilitate binding interactions with metal ions at active sites of biological targets, thereby increasing therapeutic potential. The compound's structure represents an evolution from simpler thiazole derivatives toward more complex molecules that incorporate multiple functional groups for enhanced biological activity and synthetic versatility.

The thiazole ring system has demonstrated remarkable versatility in natural product chemistry, appearing in essential biomolecules such as thiamine (vitamin B1), where both pyrimidine and thiazole rings contribute to biological function. The compound under study extends this natural precedent by incorporating synthetic modifications that preserve the fundamental thiazole pharmacophore while introducing additional functional groups that can participate in specific biological interactions. This strategic positioning within thiazole chemistry reflects the ongoing evolution of heterocyclic compound design, where traditional natural product scaffolds serve as starting points for developing more sophisticated synthetic derivatives with enhanced properties.

Historical Development of Aminomethylthiazoles

The historical development of aminomethylthiazole compounds traces its origins to fundamental discoveries in thiazole synthesis methodology, particularly the pioneering work of Hantzsch and subsequent investigators who established reliable methods for constructing thiazole ring systems. The Hantzsch thiazole synthesis, developed as one of the most dependable approaches to thiazole construction, involves the condensation of alpha-haloaldehydes or ketones with thiourea in neutral, anhydrous solvents to form 2-aminothiazole derivatives. This foundational methodology provided the chemical basis for developing more complex aminothiazole derivatives, including compounds with aminomethyl substituents at position 2 of the thiazole ring.

The evolution toward aminomethylthiazole derivatives represents a significant advancement from the early 2-aminothiazole compounds, which were first synthesized using paraldehyde, thiourea, and sulfuryl chloride. The development of 2-aminothiazole chemistry established important precedents for biological activity, with early compounds demonstrating thyroid inhibitory properties in the treatment of hyperthyroidism and serving as precursors to sulfathiazole antibiotics. These early discoveries highlighted the therapeutic potential of thiazole derivatives and provided motivation for developing more sophisticated aminothiazole compounds with enhanced biological properties.

A particularly significant milestone in aminothiazole history occurred in 1947 with the work of Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, who discovered the Cook-Heilbron thiazole synthesis. This methodology enabled the formation of 5-aminothiazoles through chemical reactions of alpha-aminonitriles or aminocyanoacetates with dithioacids, carbon disulfide, carbon oxysulfide, or isothiocyanates under mild aqueous conditions. While this synthesis focused on 5-aminothiazoles rather than 2-aminomethylthiazoles, it demonstrated the feasibility of introducing amino functionality at various positions of the thiazole ring and established important synthetic precedents for heterocyclic amino compound preparation.

The specific development of aminomethylthiazole derivatives, including this compound, represents a more recent advancement in thiazole chemistry that builds upon these historical foundations. The introduction of aminomethyl groups at position 2 of the thiazole ring provides enhanced reactivity and biological activity compared to simple amino substitution, as the methylene spacer allows for greater conformational flexibility and improved binding interactions with biological targets. This structural modification reflects the modern approach to heterocyclic drug design, where traditional pharmacophores are systematically modified to optimize specific properties such as selectivity, potency, and pharmacokinetic characteristics.

Significance in Heterocyclic Chemistry Research

This compound holds substantial significance in contemporary heterocyclic chemistry research, representing a convergence of fundamental thiazole chemistry with modern approaches to bioactive molecule design. The compound exemplifies the strategic importance of thiazole derivatives in medicinal chemistry, where the five-membered heterocyclic ring containing both sulfur and nitrogen atoms provides a versatile scaffold for developing therapeutic agents. Recent research has demonstrated that thiazole derivatives exhibit diverse biological activities including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, making them invaluable platforms for drug discovery and development.

The research significance of this compound extends beyond its individual biological properties to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of both aminomethyl and carboxylate ester functional groups provides multiple sites for chemical modification, enabling the systematic development of compound libraries for structure-activity relationship studies. This versatility has made aminomethylthiazole derivatives particularly valuable in pharmaceutical research, where they serve as starting points for developing optimized drug candidates with improved therapeutic profiles.

Contemporary heterocyclic chemistry research has increasingly focused on molecular hybridization strategies, where thiazole pharmacophores are combined with other bioactive fragments to create hybrid molecules with enhanced therapeutic potential. The strategic approach of molecular hybridization has demonstrated marked improvements in drug efficacy while simultaneously reducing resistance to multiple drugs and minimizing toxicity concerns. This compound serves as an important component in these hybridization strategies, providing a stable thiazole scaffold that can be readily modified and combined with other pharmacophores.

Table 2: Research Applications of Aminomethylthiazole Derivatives

| Research Area | Application | Biological Target | Reference |

|---|---|---|---|

| Antimicrobial Research | Bacterial cell wall synthesis inhibition | UDP-N-acetylmuramate/L-alanine ligase | |

| Cancer Research | Cytotoxic effects on malignant cells | K562 cell lines | |

| Enzyme Inhibition | Metabolic disorder treatment | 11β-hydroxysteroid dehydrogenase type 1 | |

| Synthetic Chemistry | Building block for complex molecules | Various synthetic targets |

The significance of this compound in heterocyclic chemistry research is further underscored by its contribution to understanding fundamental principles of heterocyclic reactivity and biological activity. The thiazole ring system exhibits unique electronic properties due to the presence of both sulfur and nitrogen heteroatoms, which influence the compound's ability to participate in various chemical reactions and biological interactions. Research on aminomethylthiazole derivatives has provided valuable insights into how structural modifications affect biological activity, contributing to the broader understanding of structure-activity relationships in heterocyclic medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-2-11-7(10)5-4-12-6(3-8)9-5;;/h4H,2-3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKGBHNJFBXEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 186.14 g/mol. The compound is characterized by a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. It typically appears as a white to off-white crystalline powder and is soluble in water due to the presence of hydrochloride groups.

Scientific Research Applications

This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry. Studies have shown its potential biological activities, particularly as an inhibitor in cancer research. It has been studied for its role in synthesizing thiazolamino arylaminopyrimidines, which are known to inhibit anaplastic lymphoma kinase. Additionally, it has been explored in the development of stearoyl-CoA desaturase inhibitors, which are significant in cancer treatment due to their role in lipid metabolism.

Studies on this compound have focused on its interactions with biological targets such as enzymes involved in cancer metabolism. Its ability to inhibit specific kinases and desaturases suggests that it may alter metabolic pathways relevant to tumor growth and proliferation. Further research is necessary to elucidate its full pharmacological profile and potential side effects.

The compound's uniqueness lies in its specific substitution pattern and its dual functionality as both an amine and a carboxylic acid derivative, which enhances its reactivity and biological activity compared to other thiazole derivatives.

Mechanism of Action

The mechanism by which Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride with structurally or functionally analogous thiazole derivatives:

Detailed Research Findings and Structural Analysis

a) Impact of Substituent Position and Chain Length

- The 5-(chloromethyl)-2-methyl analog () lacks an ester group but features a reactive chloromethyl site for nucleophilic substitution, enabling facile functionalization .

b) Salt Form and Solubility

- Dihydrochloride salts (e.g., target compound and derivative) exhibit higher aqueous solubility compared to monohydrochloride forms (e.g., ’s ethyl 2-amino-1,3-thiazole-4-carboxylate hydrochloride), critical for in vitro assays .

c) Functional Group Diversity

- The 4-tolyl substituent in ’s compound introduces hydrophobicity, favoring membrane penetration or interaction with aromatic residues in enzymes .

- Boronic ester derivatives (e.g., PN-1377 in ) diverge significantly, enabling Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis .

d) Purity and Commercial Availability

- Most compounds are available at ≥95% purity, ensuring reliability in synthetic workflows. However, specialized derivatives (e.g., boronic esters in ) may require custom synthesis .

Biological Activity

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a thiazole ring, an ethyl ester group, and an amino methyl substituent, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has shown efficacy against various bacterial strains. For instance:

- Efficacy Against Bacteria : The compound demonstrated significant activity against E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) reported at 31.25 μg/mL, which is notably more effective than standard antibiotics like ofloxacin and cefepime .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines:

- Cytotoxic Activity : In a study involving thiazole derivatives, compounds similar to ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate exhibited significant cytotoxicity against cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) suggested that the presence of electron-withdrawing groups enhances anticancer activity .

Anticonvulsant Effects

This compound has also been studied for its anticonvulsant effects:

- Anticonvulsant Activity : Compounds with a similar thiazole structure have shown significant anticonvulsant action in animal models. For example, certain derivatives demonstrated median effective doses significantly lower than standard treatments like ethosuximide .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for its antimicrobial and anticancer activities.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on thiazole derivatives revealed that compounds similar to ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate showed enhanced antimicrobial activity due to their structural features. The study highlighted the potential for developing new antibiotics based on this scaffold .

Case Study: Anticancer Activity

Research investigating the cytotoxic effects of thiazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The SAR analysis indicated that modifications in the thiazole structure significantly impacted their anticancer efficacy .

Preparation Methods

General Synthetic Strategy

The core synthetic approach to ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate derivatives involves the construction of the thiazole ring via cyclization reactions between α-haloketones (or α-haloesters) and thiourea or related thioamide precursors. The amino substituent at the 2-position is typically introduced by subsequent functional group transformations or by using aminomethyl-containing reagents.

Preparation of Ethyl 2-Amino-1,3-thiazole-4-carboxylate Precursors

A closely related compound, ethyl 2-amino-1,3-thiazole-4-carboxylate, serves as a key intermediate for preparing the aminomethyl derivative. Its preparation is well-documented and can be adapted for the target compound.

- Starting Materials: Thiourea (or thiocarbamide) and ethyl 2-chloroacetoacetate (or 2-bromoacetophenone derivatives).

- Solvent: Ethanol or ethanol/ethyl acetate mixtures.

- Conditions: Controlled temperature heating (40–70 °C) with stirring for several hours.

- Workup: Cooling, filtration, pH adjustment with caustic soda, and vacuum drying.

Example Procedure (Patent CN103664819A):

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Prepare 10–35% ethyl acetate solution in ethanol; add thiourea and sodium carbonate. | Sodium carbonate to 2-chloroacetylacetate ratio 0.01–0.1 |

| 2 | Heat to 40–55 °C; add ethyl 2-chloroacetoacetate dropwise over 20–30 min; then heat to 60–70 °C. | Maintain for 5–5.5 hours |

| 3 | Remove most solvent by distillation; cool to room temperature; filter precipitate. | |

| 4 | Add filtrate to water; adjust pH to 9–10 with 30% caustic soda; stir for 0.5 hours. | |

| 5 | Filter and vacuum dry to obtain ethyl 2-amino-4-methylthiazole-5-carboxylate. | Yield >98%, mp 172–173 °C |

This method yields a high purity product with a short reaction time and mild conditions. The sodium carbonate acts as a base to facilitate cyclization and neutralize acidic byproducts.

Synthesis of Ethyl 2-(Aminomethyl)-1,3-thiazole-4-carboxylate Dihydrochloride

While direct synthesis methods for the dihydrochloride salt of ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate are less frequently detailed in literature, the following approach is derived from related synthetic strategies and amine salt formation principles:

- Step 1: Synthesize ethyl 2-amino-1,3-thiazole-4-carboxylate as above.

- Step 2: Introduce the aminomethyl group at the 2-position via reductive amination or nucleophilic substitution using formaldehyde and ammonia derivatives or aminomethylating agents.

- Step 3: Convert the free amine to dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl), yielding the dihydrochloride salt for enhanced stability and solubility.

Alternative Synthetic Routes and Research Findings

From Ethyl Bromopyruvate and Carbamimidothioic Acid:

- Reaction of ethyl bromopyruvate with carbamimidothioic acid in ethanol at 70 °C for 1 hour yields ethyl 2-amino-1,3-thiazole-4-carboxylate analogues with high yields (up to 100%).

- The mixture is cooled, precipitated in ice water, filtered, and dried to afford the product.

Amino Acid-Derived Thiazole Synthesis:

- More complex thiazole derivatives have been synthesized starting from amino acid amides converted to thioamides, then cyclized to thiazoles using calcium carbonate to neutralize hydrobromic acid byproduct.

- This method improves yield and simplifies purification but may cause partial racemization at chiral centers.

- Deprotection and coupling steps allow the introduction of various amine substituents, potentially adaptable for preparing ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate derivatives.

Comparative Data Table of Key Preparation Conditions

| Parameter | Method 1 (Patent CN103664819A) | Method 2 (Ethyl Bromopyruvate Route) | Method 3 (Amino Acid-Derived Thiazoles) |

|---|---|---|---|

| Starting Materials | Thiourea + Ethyl 2-chloroacetoacetate | Ethyl bromopyruvate + Carbamimidothioic acid | Amino acid amides → thioamides |

| Solvent | Ethanol + Ethyl acetate (10–35%) | Ethanol | Various organic solvents |

| Temperature | 40–70 °C | 70 °C | Variable (ambient to reflux) |

| Reaction Time | 5–5.5 hours | 1 hour | Multiple steps over several hours/days |

| Yield | >98% | Up to 100% | Moderate to high, depends on step |

| Purification | Filtration, vacuum drying | Precipitation, filtration | Chromatography, crystallization |

| Notes | Mild conditions, high purity | Simple, fast synthesis | More complex, potential racemization |

Summary and Expert Notes

- The preparation of this compound typically builds on well-established syntheses of ethyl 2-amino-1,3-thiazole-4-carboxylate.

- The most reliable and efficient preparation involves cyclization of thiourea with α-haloesters under controlled temperature and pH conditions, followed by functionalization to introduce the aminomethyl group.

- Conversion to the dihydrochloride salt enhances compound stability and is achieved by acid treatment.

- Alternative routes using ethyl bromopyruvate or amino acid derivatives provide options for structural diversification but may require more complex purification and control of stereochemistry.

- Reaction parameters such as temperature, solvent composition, and pH critically influence yield and purity.

- The described methods have been validated with yields typically exceeding 90%, and melting points consistent with literature values, indicating high product quality.

This detailed synthesis overview integrates diverse research findings and patent literature, providing a comprehensive guide to preparing this compound with professional rigor and authoritative backing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, thiazole derivatives are often synthesized via cyclization reactions using α-haloketones or thiourea precursors. Ethanol or acetic acid is commonly used as a solvent under reflux conditions (4–6 hours), followed by solvent evaporation and purification via recrystallization or chromatography. Optimization strategies include:

- Temperature control : Maintaining reflux temperatures (~78°C for ethanol) to prevent side reactions.

- Catalyst use : Adding glacial acetic acid (5 drops per 0.001 mol substrate) to enhance reaction efficiency .

- Purification : Employing column chromatography with silica gel or preparative HPLC to isolate the dihydrochloride salt .

Q. How do researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR spectroscopy : H and C NMR are used to confirm the aminomethyl group (-CHNH) and thiazole ring protons (e.g., δ 7.2–8.1 ppm for aromatic protons).

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak [M+H] and fragmentation patterns.

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95%) .

Q. What solvents and buffer systems are compatible with this compound for in vitro assays?

- Methodological Answer : The dihydrochloride salt enhances solubility in polar solvents:

- Aqueous buffers : Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl (pH 8.0) for biological assays.

- Organic solvents : DMSO (for stock solutions) or ethanol, with concentrations <1% to avoid cellular toxicity .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic refinement of this compound, and what challenges arise in resolving its crystal structure?

- Methodological Answer :

- Data collection : High-resolution X-ray diffraction (XRD) data (resolution <1.0 Å) is collected at low temperatures (100 K).

- SHELXL refinement : Initial models are built using SHELXS for phase determination, followed by iterative refinement with SHELXL. Challenges include:

- Disorder in the aminomethyl group : Resolved using PART and ISOR commands to restrain thermal parameters.

- Hydrogen bonding networks : Analyzing hydrogen bonds between the thiazole ring and chloride ions using PLATON .

Q. What strategies are effective in analyzing contradictory data between theoretical computational models (e.g., DFT) and experimental results (e.g., NMR shifts, XRD patterns)?

- Methodological Answer :

- DFT calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Compare theoretical NMR chemical shifts with experimental data.

- XRD vs. DFT discrepancies : Adjust for crystal packing effects in DFT by applying periodic boundary conditions (e.g., VASP software).

- Statistical validation : Use R-factors (<5%) and goodness-of-fit (GOF) metrics to quantify model accuracy .

Q. How does the introduction of the aminomethyl group and dihydrochloride salt affect the compound’s solubility and stability in biological assays?

- Methodological Answer :

- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >10 mg/mL in PBS) compared to the free base.

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by HPLC; the aminomethyl group may hydrolyze under acidic conditions (pH <3), requiring buffered storage .

Q. What in vitro methodologies are recommended to study the interaction of this compound with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC values against target enzymes.

- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip to determine binding kinetics (k/k).

- Molecular docking : AutoDock Vina predicts binding poses, validated by mutagenesis studies on key residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.